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Compound of Interest

Compound Name: Tyk2-IN-18

Cat. No.: B15569495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of
Tyk2-IN-18, a representative potent and selective allosteric inhibitor of Tyrosine Kinase 2
(TYK2). TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine
signaling pathways implicated in numerous autoimmune and inflammatory diseases, including
psoriasis, systemic lupus erythematosus, and inflammatory bowel disease.[1] Tyk2-IN-18
represents a class of inhibitors that target the regulatory pseudokinase (JH2) domain of TYK2,
offering high selectivity over other JAK family members (JAK1, JAK2, and JAK3) and thus a
potentially improved safety profile.[2][3]

The data and protocols presented herein are based on established methodologies for
characterizing selective allosteric TYK2 inhibitors, such as deucravacitinib (BMS-986165),
which serves as a well-documented paradigm for this class of molecules.[4]

Data Presentation

The in vitro activity of Tyk2-IN-18 is quantified through a series of biochemical and cellular
assays to determine its potency, selectivity, and mechanism of action.

Table 1: Biochemical Potency of Allosteric TYK2
Inhibitors
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This table summarizes the binding affinity and inhibitory activity of representative allosteric
TYK2 inhibitors against the TYK2 pseudokinase (JH2) domain and their effect on the catalytic
(JH1) domain.

Compound Assay Type Target Domain  IC50 / Ki (nM) Reference
Deucravacitinib HTRF Binding TYK2 JH2 IC50: 0.2 [5]
HTRF Binding JAK1 JH2 IC50: 1.8 [6]
Binding Assay TYK2 JH2 Ki: 0.02 [5]
Kinase Activity TYK2 JH1 >10,000 [6]
Biochemical
QL-1200186 o TYK2 JH2 IC50: 0.06
Binding
Biochemical
o JAK1 JH2 IC50: 9.85
Binding

Table 2: Cellular Activity of Allosteric TYK2 Inhibitors

This table presents the potency of representative inhibitors in cell-based assays, measuring the
inhibition of cytokine-induced STAT phosphorylation.

Cytokine Pathway
Compound Cell Type . IC50 (nM) Reference
Stimulus Measured
Deucravacitin - Human
, IL-12 pSTAT4 1.1 [4][7]
ib Whole Blood
Human
IFN-a pSTAT4 2.3 [4]
Whole Blood
Human T-
IL-23 pSTAT3 0.8 [8]
cells
Cellular
ATMW-DC IL-12 PSTAT4 18 [2]
Assay
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Table 3: Kinase Selectivity Profile of Deucravacitinib

This table highlights the selectivity of deucravacitinib for TYK2 over other JAK family members
in cellular assays. High selectivity is achieved by targeting the unique regulatory JH2 domain.

[°]

. Selectivity
JAK Cytokine
. Cell Type IC50 (nM) Fold (vs. Reference
Pathway Stimulus
TYK2/IL-12)
Human
TYK2/JAK2 IL-12 1.1 - [4][7]
Whole Blood
Human
JAK1/JAK3 IL-2 >10,000 >9090 [4][7]
Whole Blood
Human
JAK2/JAK2 GM-CSF >10,000 >9090 [4][7]
Whole Blood
Human
JAK1/TYK?2 IFN-a 2.3 ~2 [4]
Whole Blood

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Biochemical Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled probe
from the TYK2 JH2 domain.[10]

o Objective: To determine the binding affinity (IC50) of the inhibitor to the isolated TYK2
pseudokinase (JH2) domain.

o Materials:
o Recombinant human TYK2 JH2 protein[10]

o Fluorescently labeled probe (e.g., JH2 probe 1)[10]
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[e]

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

o

Test compound (Tyk2-IN-18) serially diluted in DMSO

[¢]

384-well microplates

[¢]

Microplate reader capable of measuring fluorescence polarization[10]

e Procedure:

[e]

Prepare a solution of TYK2 JH2 protein and the fluorescent probe in the assay buffer.
o Dispense the protein/probe mixture into the wells of a 384-well plate.

o Add serially diluted test compound or DMSO (vehicle control) to the wells. The final DMSO
concentration should be kept at or below 1%.[10]

o Incubate the plate at room temperature for 60-120 minutes, protected from light.
o Measure the fluorescence polarization (FP) signal using a microplate reader.

o Calculate the percent inhibition based on the FP signal of the control wells versus the
compound-treated wells.

o Plot the percent inhibition against the compound concentration and fit the data to a four-
parameter logistic equation to determine the IC50 value.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay quantifies the inhibition of cytokine-induced STAT phosphorylation in primary human
cells, providing a measure of the compound's cellular potency and pathway selectivity.[11]

o Objective: To measure the IC50 of Tyk2-IN-18 against TYK2-dependent signaling (e.g., IL-
12-induced pSTAT4) and other JAK-dependent pathways.[11]

o Materials:

o Human peripheral blood mononuclear cells (PBMCs) or whole blood[11]
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o Cytokines: IL-12 (for TYK2/JAK?2), IL-6 (for JAK1/JAK2), IFN-a (for TYK2/JAK1)[11]
o Test compound (Tyk2-IN-18)
o Fixation and permeabilization buffers

o Fluorochrome-conjugated antibodies against phospho-STATs (e.g., anti-pSTAT4, anti-
pSTAT3)

o Flow cytometer

e Procedure:
o Isolate PBMCs or use fresh human whole blood.

o Pre-incubate the cells with serially diluted Tyk2-IN-18 or DMSO control for 1-2 hours at
37°C.[11]

o Stimulate the cells with a pre-determined concentration of cytokine (e.g., IL-12) for 15-30
minutes at 37°C.[11]

o Immediately fix the cells to preserve the phosphorylation state.[11]

o Permeabilize the cells to allow for intracellular antibody staining.

o Stain the cells with a phospho-specific STAT antibody.[11]

o Acquire data on a flow cytometer, gating on the cell population of interest (e.g., T cells).
o Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

o Calculate the IC50 value by plotting the percentage of inhibition of the pSTAT signal
against the inhibitor concentration.

Kinome-wide Selectivity Profiling (Competition Binding
Assay)
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A comprehensive selectivity profile is essential to identify potential off-target effects. The
KINOMEscan™ platform is a widely used method for this purpose.

o Objective: To assess the selectivity of Tyk2-IN-18 across a broad panel of human kinases.

¢ Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of
kinase bound to the solid support is quantified by gPCR.

e Procedure (Simplified Workflow):

o DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test
compound (Tyk2-IN-18) at a fixed concentration (e.g., 1 pM).

o After an incubation period, unbound kinases are washed away.
o The amount of kinase bound to the solid support is measured using gPCR.

o The results are reported as "percent of control,” where a lower percentage indicates
stronger binding of the test compound to the kinase.

o Hits are typically defined as kinases showing significant inhibition (e.g., >90% inhibition) at
the tested concentration.

Mandatory Visualization
TYK2 Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ard.bmj.com [ard.bmj.com]

2. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro
Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting
Abstracts [acrabstracts.org]

o 3. researchgate.net [researchgate.net]

» 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus
Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

» 5. Triple-action inhibitory mechanism of allosteric TYK2-specific inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

e 6. pubs.acs.org [pubs.acs.org]
e 7. go.drugbank.com [go.drugbank.com]

« 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced
TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nim.nih.gov]

e 9. youtube.com [youtube.com]
e 10. bpsbhioscience.com [bpsbioscience.com]
e 11. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [In Vitro Characterization of Tyk2-IN-18: A Selective
Allosteric TYK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569495#in-vitro-characterization-of-tyk2-in-18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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